molecular formula C10H17N5O B13619007 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Katalognummer: B13619007
Molekulargewicht: 223.28 g/mol
InChI-Schlüssel: NVNYCFMQHSKAHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound of interest in scientific research and development. Its structure incorporates both a 1,2,4-triazole ring and a cyclopropyl group, motifs commonly found in molecules with diverse biological activities . The 1,2,4-triazole scaffold, in particular, is a significant pharmacophore in medicinal chemistry, frequently investigated for its potential role in enzyme inhibition and receptor modulation . The strategic inclusion of the ethylamino and propanamide functional groups further enhances its potential as a versatile building block for constructing more complex chemical entities. Researchers value this compound for its utility in exploring new chemical spaces and for its potential applications in drug discovery programs, where it may serve as a key intermediate in the synthesis of novel therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H17N5O

Molekulargewicht

223.28 g/mol

IUPAC-Name

2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C10H17N5O/c1-2-13-10(9(11)16,8-3-4-8)5-15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16)

InChI-Schlüssel

NVNYCFMQHSKAHA-UHFFFAOYSA-N

Kanonische SMILES

CCNC(CN1C=NC=N1)(C2CC2)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthetic route, adapted from analogous compounds and patent literature, involves the following steps:

Step Reaction Type Description Key Reagents/Conditions Yield/Notes
1 Nucleophilic substitution Reaction of 1H-1,2,4-triazole with a suitable haloacetyl derivative to attach the triazole ring Use of 1H-1,2,4-triazole, haloacetyl compound, base (e.g., triethylamine) High regioselectivity required
2 Formation of alpha-substituted nitrile or amide Introduction of cyclopropyl group via alkylation or substitution on nitrile or amide intermediate Cyclopropyl halide or cyclopropyl nitrile, base Preservation of cyclopropyl ring
3 Amination Introduction of ethylamino group by nucleophilic substitution or reductive amination Ethylamine, suitable solvent (e.g., THF, DMF) Controlled to avoid over-alkylation
4 Amide bond formation Coupling of the substituted amine with carboxylic acid or activated ester to form propanamide Coupling agents like EDCI, DCC, or acid chlorides Mild conditions to preserve sensitive groups

This sequence is consistent with general approaches to triazole-containing propanamide derivatives as reported in medicinal chemistry literature.

Specific Research Findings and Examples

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions involving triazole derivatives are well-documented. For instance, the substitution of a haloacetyl intermediate with 1H-1,2,4-triazole under basic conditions (triethylamine or diisopropylethylamine) affords the triazolylacetyl intermediate, which can be further elaborated.

Cyclopropyl Group Introduction

The cyclopropyl group is introduced early in the synthetic sequence, often via cyclopropyl-substituted nitriles or halides. Careful control of reaction conditions prevents ring-opening or rearrangement. For example, cyclopropyl nitriles can be reacted with organolithium reagents to form the corresponding cyclopropyl-substituted alcohol or amine intermediates.

Amination and Final Coupling

Ethylamine is used to introduce the ethylamino substituent, either by direct nucleophilic substitution or reductive amination. The final amide bond formation typically involves coupling the amine intermediate with a carboxylic acid derivative or an activated ester, using coupling agents like EDCI or acid chlorides, under mild conditions to avoid decomposition of sensitive groups.

Data Table: Summary of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Triazole attachment 1H-1,2,4-triazole, haloacetyl derivative, base (Et3N) Nucleophilic substitution Requires control of regioselectivity
Cyclopropyl introduction Cyclopropyl halide/nitrile, organolithium reagent Alkylation or nucleophilic addition Preserve cyclopropyl ring integrity
Ethylamino introduction Ethylamine, solvent (THF, DMF), base Amination Avoid over-alkylation
Amide bond formation Carboxylic acid derivative, coupling agent (EDCI, DCC) Amide coupling Mild conditions to maintain functional groups

Notes on Purification and Characterization

  • Purification is typically achieved by flash column chromatography on silica gel, using solvent gradients such as dichloromethane/methanol or hexane/ethyl acetate mixtures.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the ethylamino group.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

    Chemical Intermediates: Used in the production of other complex organic molecules.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • The ethylamino group provides a basic nitrogen, which may improve solubility compared to purely hydrophobic analogs.

Antifungal Activity

Triazole derivatives with fluorophenyl substituents (e.g., compounds in ) show superior activity against Candida albicans and Aspergillus fumigatus. For example, compound VIII () exhibited MIC values 10–100× lower than fluconazole against deep fungal pathogens . In contrast, the target compound’s cyclopropyl group may shift selectivity toward plant pathogens (e.g., Botrytis cinerea), as seen in analogs with non-aromatic substituents ().

Antibacterial Activity

Compounds with thioether bridges () and quinazolinone fragments () demonstrate strong inhibition of Xanthomonas oryzae (rice blight) and Pseudomonas syringae (citrus canker). For instance, 7q () achieved 100% inhibition at 100 μg/mL, comparable to streptomycin . The target compound’s propanamide backbone may mimic these activities, though its cyclopropyl group could reduce potency against Gram-negative bacteria due to altered membrane permeability.

Plant Growth Regulation

Pyridine-containing triazoles () exhibit dual fungicidal and growth-regulating effects. Compound 4k () promoted root elongation in Arabidopsis at 10 μM, suggesting the target compound’s ethylamino group could similarly modulate auxin-like pathways .

Structure-Activity Relationship (SAR) Trends

Structural Feature Impact on Activity (Evidence Source)
1,2,4-Triazole Core Essential for CYP51 inhibition (antifungal)
Fluorophenyl Groups Enhance antifungal spectrum and potency
Cyclopropyl Substituent May reduce mammalian toxicity but limit antifungal scope
Thioether Linkages Improve antibacterial activity via sulfur electronegativity
Pyridine/Pyrimidine Rings Augment plant growth regulation via π-π interactions

Data Tables

Table 1: Antifungal Activity of Selected Triazole Derivatives

Compound (Evidence) Substituents MIC (μg/mL) vs C. albicans
Fluconazole - 1.0
VIII () 4-Trifluoromethylbenzylpiperazine 0.1
1 () 4-Nitrobenzylpiperazine 0.05

Table 2: Antibacterial Activity Against Plant Pathogens

Compound (Evidence) Pathogen Inhibition Rate (%) at 50 μg/mL
7i () Xanthomonas oryzae 100
7j () Pseudomonas syringae 100
6f () Bacillus subtilis 78

Biologische Aktivität

2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring, which are known to interact with various biological targets. This article explores the biological activity of this compound through a review of relevant studies and data.

PropertyValue
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
IUPAC Name2-cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS Number1343793-93-0

The biological activity of 2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the triazole ring allows for the formation of hydrogen bonds and coordination with metal ions, which may enhance its efficacy in modulating biological pathways.

Anticancer Activity

Research has indicated that compounds featuring triazole rings exhibit significant anticancer properties. In particular, studies have shown that similar triazole-containing compounds can induce tubulin polymerization and apoptosis in tumor cells. For instance, epothilone analogs have demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms akin to those of Taxol .

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been explored in several studies. Compounds similar to 2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide have shown protective effects in animal models against seizures induced by pentylenetetrazole (PTZ). For example, hybrid molecules combining known antiepileptic drug structures have demonstrated enhanced efficacy and safety profiles compared to traditional treatments .

Enzyme Inhibition

The compound's structural components suggest potential activity as an enzyme inhibitor. Triazole derivatives are often investigated for their ability to inhibit specific enzymes involved in disease pathways. The interaction between the triazole ring and enzyme active sites could be crucial for its biological effects.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that modifications in the substituents on the triazole ring significantly influenced the cytotoxicity profiles .
  • Anticonvulsant Screening : Another investigation assessed the anticonvulsant properties of a series of triazole-based compounds in mice models. The findings revealed that certain modifications led to improved protective effects against seizures compared to standard antiepileptic drugs .

Q & A

Basic: What are the recommended synthetic routes for 2-cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide?

Answer:
The synthesis typically involves sequential steps: (i) formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), (ii) introduction of the cyclopropyl group via nucleophilic substitution or reductive amination, and (iii) amidation of the propanoate intermediate. Key solvents include DMF or dichloromethane, with purification via column chromatography or recrystallization . Monitoring reaction progress with thin-layer chromatography (TLC) is critical to isolate intermediates .

Advanced: What strategies can address enantioselective synthesis challenges for this chiral compound?

Answer:
Enantioselectivity can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Computational modeling (DFT) aids in predicting stereochemical outcomes. Resolution of racemic mixtures via chiral HPLC or enzymatic kinetic resolution may also be employed .

Basic: Which analytical techniques are essential for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with UV detection.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal assays: Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity.
  • Dose-response analysis: Validate EC50/IC50 values across replicates.
  • Statistical modeling: Apply ANOVA or machine learning to identify confounding variables (e.g., solvent effects, assay conditions) .

Basic: What safety precautions are recommended given limited hazard data?

Answer:
Assume standard GHS Category 2/3 precautions:

  • Use fume hoods and personal protective equipment (PPE).
  • Avoid inhalation/contact; store in inert atmospheres.
  • Refer to analogous triazole/cyclopropyl compounds for toxicity extrapolation .

Advanced: How can computational modeling predict this compound’s mechanism of action?

Answer:

  • Molecular docking: Screen against target proteins (e.g., fungal CYP51 or bacterial enzymes) using AutoDock Vina.
  • MD simulations: Assess binding stability (RMSD/RMSF analysis) over 100-ns trajectories.
  • QSAR models: Corrogate substituent effects (e.g., triazole vs. imidazole) on bioactivity .

Basic: What methods determine solubility and stability under physiological conditions?

Answer:

  • Solubility: Shake-flask method with UV-Vis quantification in PBS (pH 7.4).
  • Stability: Accelerated degradation studies (40°C/75% RH) analyzed via HPLC.
  • Solid-state analysis: Powder X-ray diffraction (PXRD) and DSC for polymorph identification .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound?

Answer:

  • Analog synthesis: Vary substituents (e.g., cyclopropyl → fluorinated rings) and assess potency.
  • Pharmacophore mapping: Identify critical H-bond donors/acceptors using MOE software.
  • Metabolic profiling: Evaluate CYP450 inhibition and plasma stability with liver microsomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.